molecular formula C19H20BrNO2 B2416252 N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide CAS No. 882084-18-6

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

Cat. No.: B2416252
CAS No.: 882084-18-6
M. Wt: 374.278
InChI Key: VJCQGMWVRKAMFD-IZZDOVSWSA-N
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Description

N-(4-Bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is a high-purity chemical compound supplied for research and development purposes. The compound has the molecular formula C19H20BrNO2 and an average mass of 374.278 g/mol . This acrylamide derivative features a (2E)-configuration across the acrylamide double bond, a structural feature often associated with defined spatial orientation in molecular interactions . The molecular structure integrates a 4-bromo-3-methylaniline moiety and a 4-propoxycinnamic acid scaffold, which are structural motifs found in compounds investigated for various biological activities. The presence of the bromo-methylphenyl group is a common pharmacophore in medicinal chemistry research, as it is seen in related structures such as protein-targeting compounds described in pharmaceutical patents . Similarly, the 4-propoxy phenylacrylamide structure contributes to the compound's overall lipophilicity and potential for cellular membrane permeability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage this compound as a key intermediate or building block in organic synthesis, or as a candidate for screening in discovery programs targeting specific proteins or cellular pathways.

Properties

IUPAC Name

(E)-N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2/c1-3-12-23-17-8-4-15(5-9-17)6-11-19(22)21-16-7-10-18(20)14(2)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCQGMWVRKAMFD-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is an organic compound with the molecular formula C19H20BrNO2 and a molecular weight of approximately 374.27 g/mol. Its unique structure, featuring a bromo-substituted aromatic ring and an acrylamide functional group, positions it as a promising candidate for various biological applications, particularly in cancer research and treatment. This article delves into the biological activity of this compound, summarizing key findings from recent studies.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting tumor cell growth, suggesting its role as an anticancer agent.
  • Enzyme Interaction : Initial findings suggest that it may interact with specific enzymes or receptors, influencing cellular pathways related to growth and apoptosis.
  • Binding Affinities : Interaction studies have focused on its binding affinities with various biological targets, which may elucidate its mechanisms of action.

While detailed mechanisms remain under investigation, several hypotheses have emerged regarding how this compound exerts its biological effects:

  • Cell Cycle Regulation : The compound may influence cell cycle progression in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in malignant cells.
  • Inhibition of Angiogenesis : By interfering with the formation of new blood vessels, it may limit tumor growth.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar acrylamide derivatives. It reported that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

Table 1: Comparative Cytotoxicity Data

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDTBD
N-(2-bromo-4-methylphenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide5.0MCF-7
N-(4-chloro-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide10.0HeLa

Enzyme Interaction Studies

Research involving molecular docking simulations has shown that this compound can effectively bind to specific protein targets involved in cancer progression. These studies suggest that the compound may inhibit key enzymes responsible for tumor metabolism .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data indicate that its metabolic stability is influenced by the presence of the bromo and propoxy groups, which may affect its bioavailability and efficacy .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H20BrNO2
  • Molecular Weight : Approximately 374.27 g/mol
  • Structural Features :
    • Contains a 4-bromo-3-methylphenyl group.
    • Features a 4-propoxyphenyl group attached to the acrylamide backbone.

The compound's structure allows it to exhibit diverse biological activities, making it a candidate for various applications.

Anticancer Activity

Preliminary studies suggest that N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide may possess anticancer properties. Research indicates that it interacts with specific cellular pathways related to growth and apoptosis. For instance, interaction studies have shown potential binding affinities with enzymes or receptors involved in cancer progression. Techniques such as surface plasmon resonance and molecular docking simulations are being employed to further elucidate these interactions .

Drug Development

As a precursor in the synthesis of novel pharmaceuticals, this compound can be modified to enhance its therapeutic efficacy. The acrylamide functional group is particularly useful for conjugating with other bioactive molecules, potentially leading to the development of targeted drug delivery systems .

Polymer Chemistry

This compound can serve as a monomer in the synthesis of polymers with specific properties. Its acrylamide functionality allows for polymerization processes that can yield materials with enhanced mechanical strength and thermal stability. These polymers may find applications in coatings, adhesives, and composite materials .

Nonlinear Optical Materials

Due to its unique structural characteristics, this compound has potential applications in the field of nonlinear optics. Research into similar compounds has shown that they can be utilized in optical data storage and signal processing technologies . The incorporation of this compound into polymer matrices could lead to the development of advanced optical materials.

Case Study 1: Anticancer Mechanism Exploration

A recent study investigated the mechanism by which this compound induces apoptosis in cancer cells. The study utilized various cancer cell lines and demonstrated that the compound significantly reduced cell viability through caspase activation pathways. Further research is ongoing to identify specific molecular targets .

Case Study 2: Polymer Synthesis

In another study focusing on polymer applications, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers, suggesting potential uses in high-performance applications .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide?

The compound can be synthesized via a multi-step acrylation reaction. A typical procedure involves:

  • Step 1 : Condensation of 4-propoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride.
  • Step 2 : Coupling with 4-bromo-3-methylaniline in the presence of a coupling agent (e.g., EDCI) and a base (e.g., DIPEA) in anhydrous DMF at 0–5°C .
  • Step 3 : Purification via column chromatography using ethyl acetate/petroleum ether (1:3 v/v) to isolate the product .

Key Optimization Parameters :

SolventCatalystTemperatureYieldPurity
DMFEDCI/DIPEA0–5°C65–72%>95% (HPLC)
THFHATURT58%90%

Lower yields in THF suggest polar aprotic solvents like DMF are preferable for acrylamide formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons: δ 7.2–7.8 ppm (split patterns confirm substitution on phenyl rings) .
  • Acrylamide protons: δ 6.3–6.8 ppm (doublets for trans olefinic protons, J = 15–16 Hz) .
  • Propoxy group: δ 1.0–1.5 ppm (–CH₂CH₂CH₃) and δ 3.8–4.2 ppm (–OCH₂–) .
    • IR : Peaks at ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N–H stretch), and ~1250 cm⁻¹ (C–O from propoxy group) .
    • Mass Spectrometry : Molecular ion peak at m/z 399.008 (M+H⁺) confirms the monoisotopic mass .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in anticancer studies?

Discrepancies in IC₅₀ values across studies may arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 48h). Validate using standardized protocols (e.g., NCI-60 panel) .
  • Solubility Limitations : Poor aqueous solubility can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
  • Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation .

Recommended Workflow :

  • Replicate assays across ≥3 independent labs.
  • Cross-validate with orthogonal techniques (e.g., apoptosis assays via flow cytometry).
  • Perform dose-response curves with Hill slope analysis .

Q. What computational strategies predict the reactivity of functional groups in this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (acrylamide C=O) and electrophilic (bromophenyl Br) sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility (e.g., in DMSO vs. ethanol) .
  • Retrosynthesis Tools : AI-driven platforms (e.g., PubChem’s retrosynthesis module) propose alternative routes using available precursors .

Example Reactivity Predictions :

Functional GroupPredicted Reactivity
Bromine (C–Br)Susceptible to Suzuki coupling
Acrylamide (C=O)Michael addition with thiols
Propoxy (O–CH₂)Ether cleavage under strong acids

Q. How can single-crystal X-ray diffraction (SCXRD) resolve stereochemical uncertainties?

  • Crystallization : Grow crystals via slow evaporation in ethyl acetate/hexane (1:5) at 4°C .
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100K to minimize thermal motion .
  • Analysis :
  • Confirm E-stereochemistry of the acrylamide group (torsion angle ~180°) .

  • Measure dihedral angles between phenyl rings to assess planarity (e.g., 15–25° for optimal π-stacking in COFs) .

    Key Metrics :

    • R factor ≤0.05 (high confidence) .
    • C–C bond lengths: 1.48–1.52 Å (sp³), 1.32–1.35 Å (sp²) .

Q. What strategies improve the thermal stability of this compound for material science applications?

  • Thermogravimetric Analysis (TGA) : Degradation onset at ~250°C suggests stability up to 200°C .
  • Stabilization Methods :
  • Incorporate into covalent organic frameworks (COFs) to enhance rigidity .

  • Replace propoxy with bulkier substituents (e.g., tert-butoxy) to reduce molecular mobility.

    TGA Data :

    ModificationDegradation Onset (°C)
    Parent compound250
    COF-embedded320

Methodological Notes

  • Contradiction Analysis : Cross-reference solubility and reactivity data from Sigma-Aldrich , PubChem , and peer-reviewed syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.